molecular formula C14H30N2 B12519244 Ethanamine;tricyclo[5.2.1.02,6]decane

Ethanamine;tricyclo[5.2.1.02,6]decane

Cat. No.: B12519244
M. Wt: 226.40 g/mol
InChI Key: MPYOXCAHVAWKKU-UHFFFAOYSA-N
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Description

Ethanamine;tricyclo[5.2.1.02,6]decane is an organic compound with a unique tricyclic structure. It is known for its stability and is often used as a precursor in the synthesis of more complex molecules. The compound’s structure consists of a tricyclo[5.2.1.02,6]decane framework, which is a cage-like configuration, and an ethanamine group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethanamine;tricyclo[5.2.1.02,6]decane can be achieved through various methods. One common approach involves the hydrogenation of cyclopentadiene dimer to form endo- and exo-tricyclo[5.2.1.02,6]decanes. These intermediates can then be converted to the desired compound using ionic liquids and catalysts such as [Et3NH]+[Al2Cl7]− and CuSO4 .

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of high-pressure hydrogenation and advanced catalytic systems to ensure high yields and purity. The process typically includes multiple purification steps to isolate the desired product from by-products and unreacted starting materials.

Chemical Reactions Analysis

Types of Reactions

Ethanamine;tricyclo[5.2.1.02,6]decane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the ethanamine group, using reagents like alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Hydrogen gas (H2), palladium catalyst (Pd/C)

    Substitution: Alkyl halides (e.g., methyl iodide, ethyl bromide)

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones

    Reduction: Formation of fully saturated hydrocarbons

    Substitution: Formation of substituted ethanamine derivatives

Scientific Research Applications

Ethanamine;tricyclo[5.2.1.02,6]decane has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of ethanamine;tricyclo[5.2.1.02,6]decane involves its interaction with specific molecular targets and pathways. The compound’s cage-like structure allows it to fit into enzyme active sites, potentially inhibiting or modifying their activity. This interaction can lead to various biological effects, such as antiviral or anticancer activities, depending on the specific target and pathway involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethanamine;tricyclo[5.2.1.02,6]decane stands out due to its combination of a tricyclic framework and an ethanamine group, which provides unique reactivity and potential applications in various fields. Its stability and ability to undergo diverse chemical reactions make it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C14H30N2

Molecular Weight

226.40 g/mol

IUPAC Name

ethanamine;tricyclo[5.2.1.02,6]decane

InChI

InChI=1S/C10H16.2C2H7N/c1-2-9-7-4-5-8(6-7)10(9)3-1;2*1-2-3/h7-10H,1-6H2;2*2-3H2,1H3

InChI Key

MPYOXCAHVAWKKU-UHFFFAOYSA-N

Canonical SMILES

CCN.CCN.C1CC2C3CCC(C3)C2C1

Origin of Product

United States

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